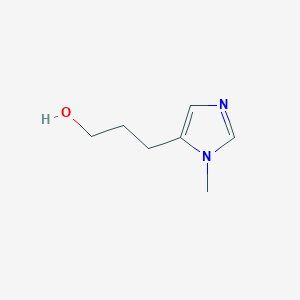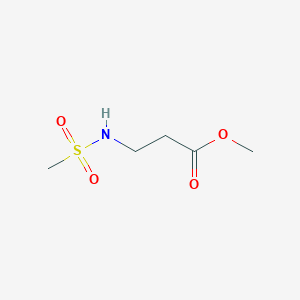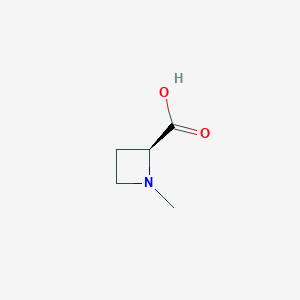
3-(4-Ethylphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethylphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole, also known as EPO, is a compound that has been synthesized and studied for its potential applications in scientific research. EPO is a member of the oxadiazole family of compounds, which have been shown to have a variety of biological activities. In
Applications De Recherche Scientifique
Therapeutic Applications of Oxadiazole Derivatives
Pharmacological Diversity : The oxadiazole nucleus, including both 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, is recognized for its wide range of pharmacological activities. These compounds have been extensively studied for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. This diversity in bioactivity makes oxadiazole derivatives valuable in the development of new therapeutic agents across a spectrum of diseases (Verma et al., 2019).
Antimicrobial and Antiviral Properties : Oxadiazole compounds are particularly noted for their strong antimicrobial and antiviral activities. They have been shown to exceed the activity of known antibiotics and antiviral agents in many instances, suggesting their potential as promising candidates for new drug discovery and development (Glomb & Świątek, 2021).
Metal-Ion Sensing Applications : Beyond pharmacological applications, oxadiazoles, especially 1,3,4-oxadiazole scaffolds, have found applications in diverse fields such as material science and organic electronics. These compounds have been utilized in the development of potential chemosensors for metal ions, leveraging their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (Sharma et al., 2022).
Propriétés
IUPAC Name |
3-(4-ethylphenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-2-15-8-10-17(11-9-15)21-22-19(26-25-21)14-27-20-13-12-18(23-24-20)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBPKRWWANUHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B2573858.png)




![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-(benzylamino)-3-nitrobenzoate](/img/structure/B2573865.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573867.png)

![2-[[5-(2,6-Dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2573870.png)
![3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2573871.png)
![1-Cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2573872.png)

![1-[6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine hydrochloride](/img/structure/B2573875.png)
![3-(Dimethylamino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile](/img/structure/B2573878.png)